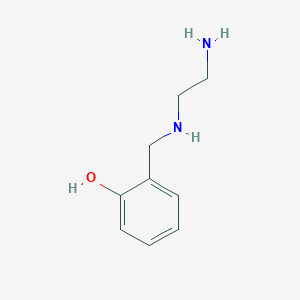

(((2-Aminoethyl)amino)methyl)phenol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

53894-28-3 |

|---|---|

Formule moléculaire |

C9H14N2O |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2-[(2-aminoethylamino)methyl]phenol |

InChI |

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2 |

Clé InChI |

ZJSCDDIGFJQVAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCCN)O |

SMILES canonique |

C1=CC=C(C(=C1)CNCCN)O |

Apparence |

Solid powder |

Autres numéros CAS |

53894-28-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AF 2 (cross-linking agent) agidol AF-2 |

Origine du produit |

United States |

Precision Synthesis of (((2-Aminoethyl)amino)methyl)phenol: Mechanistic Pathways and High-Yield Protocols

Introduction & Strategic Rationale

(((2-aminoethyl)amino)methyl)phenol (CAS: 94-28-3), also denoted as 2-(((2-aminoethyl)amino)methyl)phenol, is a highly versatile bifunctional building block. In contemporary drug development and radiochemistry, it serves as a critical precursor for multidentate aminophenol ligands. Most notably, its derivatives are utilized as advanced open-chain chelators for low-temperature Aluminum-18F ( 18F -Al) radiolabeling of heat-sensitive biomolecules in Positron Emission Tomography (PET) imaging[1][2].

The synthesis of this molecule presents a classic problem in organic chemistry: achieving absolute regiocontrol and preventing over-alkylation when reacting highly nucleophilic and electrophilic multi-site precursors. This whitepaper dissects the mechanistic causality behind the traditional synthesis failures and outlines a modern, field-proven protocol for high-yield, selective production.

Mechanistic Evaluation: Causality in Synthetic Design

Pathway A: The Classical Mannich Condensation

The traditional route to 2-(((2-aminoethyl)amino)methyl)phenol is a multicomponent Mannich condensation involving phenol, formaldehyde, and ethylenediamine[3][4].

Mechanism:

-

Iminium Ion Formation: Ethylenediamine undergoes a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration forms a highly electrophilic iminium ion (Schiff base)[3].

-

Electrophilic Aromatic Substitution: Phenol, activated by its electron-donating hydroxyl group, attacks the iminium ion primarily at the ortho-position via a Wheland intermediate[3].

-

Rearomatization: A final proton transfer restores the aromaticity of the phenol ring, yielding the mono-Mannich base[3].

The Causality of Failure in High-Purity Applications: While theoretically straightforward, this one-pot reaction is thermodynamically difficult to arrest at the mono-substitution stage. Phenol possesses three highly reactive sites (two ortho, one para), and ethylenediamine contains two primary amines. Consequently, the reaction rapidly cascades into the formation of bis-Mannich products, bridged benzoxazines, and insoluble polymeric resins[5][6]. To artificially force mono-substitution, massive stoichiometric excesses of ethylenediamine are required, which severely complicates downstream purification and drastically reduces isolated yields[5].

Fig 1: Classical Mannich condensation mechanism highlighting the competing over-alkylation pathways.

Pathway B: The Reductive Amination Paradigm (The Gold Standard)

To bypass the chaotic kinetics of the Mannich reaction, modern synthetic protocols employ a highly controlled, two-step reductive amination strategy[1][2]. This method utilizes salicylaldehyde and a mono-protected diamine (N-Boc-ethylenediamine).

Mechanism & Causality:

-

Schiff Base Condensation: Salicylaldehyde reacts with the unprotected primary amine of N-Boc-ethylenediamine to form an imine. The bulky tert-butyloxycarbonyl (Boc) group sterically hinders the second amine, strictly enforcing a 1:1 stoichiometric condensation and preventing cross-linking.

-

Hydride Reduction: The imine is reduced to a secondary amine using sodium borohydride ( NaBH4 ). The reaction is initiated at 0°C to control the exothermic hydride transfer and prevent the premature reduction of any unreacted aldehyde[1].

-

Acidic Deprotection: The Boc group is cleaved using 1M HCl, driving the equilibrium forward via the irreversible release of isobutylene and carbon dioxide gases. This yields the target molecule as a highly stable dihydrochloride salt, preventing spontaneous air-oxidation[1][2].

Fig 2: High-yield reductive amination workflow utilizing steric protection to ensure absolute regiocontrol.

Quantitative Reaction Metrics

The superiority of the reductive amination pathway is evident when evaluating the quantitative metrics of both synthetic routes.

| Parameter | Pathway A: Classical Mannich Condensation | Pathway B: Reductive Amination Strategy |

| Reagents | Phenol, Formaldehyde, Ethylenediamine | Salicylaldehyde, N-Boc-Ethylenediamine |

| Primary Challenge | Over-alkylation, Benzoxazine formation | Cost of Boc-protected precursors |

| Selectivity | Low (Mixture of mono/bis/polymeric products) | Absolute (Strictly mono-substituted) |

| Typical Yield | 30% - 60% (Requires extensive chromatography) | > 95% (Crystallization/Extraction only) |

| Final Form | Free base (Prone to oxidation/degradation) | Dihydrochloride salt (Highly stable) |

Self-Validating Experimental Protocol: The Reductive Amination Route

The following protocol details the synthesis of the target molecule via the high-yield reductive amination pathway. The procedure incorporates built-in validation steps to ensure reaction completion without the immediate need for LC-MS[1][2].

Step 1: Synthesis of tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate

-

Imine Condensation: To a solution of N-Boc-ethylenediamine (988 µL, 6.24 mmol) in methanol (5.0 mL), slowly add salicylaldehyde (732 µL, 6.87 mmol).

-

In-Process Validation: The solution will exhibit a distinct color shift (typically yellowing), indicating the formation of the Schiff base.

-

-

Heating: Heat the mixture at 65 °C for 1 hour to drive the dehydration to completion.

-

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Portionwise, add Sodium borohydride (236 mg, 6.24 mmol).

-

In-Process Validation: Effervescence (hydrogen gas evolution) will occur. Control the rate of addition to prevent thermal runaway.

-

-

Stirring: Remove the ice bath and stir the mixture at room temperature (RT) for 4 hours.

-

Workup: Evaporate the solvent under reduced pressure. Take up the residue in dichloromethane (DCM) and add an aqueous solution of 1N sodium hydroxide.

-

Extraction: Extract the aqueous layer five times with DCM. Combine the organic phases, dry over magnesium sulfate ( MgSO4 ), filter, and evaporate under reduced pressure.

-

Analytical Validation: Perform Thin Layer Chromatography (TLC) using Silica gel (DCM/Ethanol 95:5). The product should appear as a single spot with an Rf value of ~0.57.

-

Yield: ~1.627 g (98%) as yellow crystals[1].

-

Step 2: Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol (dihydrochloride salt)

-

Deprotection: Dissolve the Boc-protected intermediate (600 mg; 2.25 mmol) in 10 mL of 1 M Hydrochloric acid (HCl).

-

Stirring: Stir the solution at room temperature overnight.

-

In-Process Validation: Gentle bubbling ( CO2 evolution) confirms the cleavage of the Boc protecting group.

-

-

Isolation: Evaporate the mixture under reduced pressure.

-

Purification: To remove residual water and HCl, take up the residue in absolute ethanol (15 mL) and evaporate under reduced pressure. Repeat this step twice.

References

-

Szakács, Z., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction". National Center for Biotechnology Information (PMC). Available at: [Link]

- US Patent 4025316A. "Mannich base reaction products useful as liquid hydrocarbon additives". Google Patents.

-

ResearchGate. "Multidentate aminophenol ligands prepared with Mannich condensations". ResearchGate. Available at: [Link]

-

Cleeren, F., et al. "New chelators for low temperature Al F-labeling of biomolecules". Amazon S3. Available at: [Link]

-

European Patent Office. "EP 3212610 B1 - METHODS FOR LOW TEMPERATURE FLUORINE-18 RADIOLABELING OF BIOMOLECULES". Googleapis.com. Available at: [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. (((2-Aminoethyl)amino)methyl)phenol | 94-28-3 | Benchchem [benchchem.com]

- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4025316A - Mannich base reaction products useful as liquid hydrocarbon additives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Crystal Structure Analysis of (((2-Aminoethyl)amino)methyl)phenol Derivatives and Their Dinuclear Metal Complexes: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in coordination chemistry and X-ray crystallography, I have spent years optimizing the synthesis and structural characterization of aza-phenolic ligands. Among these, (((2-aminoethyl)amino)methyl)phenol and its bis-substituted derivatives (e.g., 2-((bis(2-aminoethyl)amino)methyl)phenol) stand out as highly versatile N,O -donor scaffolds[1].

These ligands possess a unique thermodynamic drive to self-assemble into dinuclear metal complexes—specifically with transition metals like Cu(II), Ni(II), and Zn(II). The resulting [M2L2]2+ architectures feature metal centers held in close proximity (typically 3.0–3.2 Å) by bridging phenolate oxygens[2]. This specific geometry is highly sought after in drug development for bioinorganic enzyme modeling (e.g., mimicking binuclear metalloproteases) and in industrial catalysis for the conversion of atmospheric CO2 into organic carbonates[3].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of these critical derivatives.

Ligand Design & Synthesis Logic

The synthesis of (((2-aminoethyl)amino)methyl)phenol derivatives relies on a reductive amination pathway.

The Causality of Reduction: Why do we reduce the intermediate Schiff base? An imine bond is rigid, planar, and restricts the ligand's conformational degrees of freedom. By reducing the imine to a secondary amine using NaBH4 , we introduce sp3 hybridization into the backbone. This flexibility is the mechanistic key that allows the ligand to "wrap" around a metal ion while perfectly positioning the phenolic oxygen to act as a μ2 -bridge to a second metal ion, driving dinuclear assembly[4].

Protocol 1: Synthesis of the Aza-Phenolic Ligand

Self-Validating System: The disappearance of the intense yellow color (imine π→π∗ transition) serves as an internal visual validation of successful reduction.

-

Schiff Base Condensation: Dissolve equimolar amounts (5.0 mmol) of salicylaldehyde and ethylenediamine (or diethylenetriamine for the bis-derivative) in 20 mL of absolute methanol. Reflux at 65 °C for 1 hour. The solution will turn deep yellow.

-

Thermal Quenching: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: NaBH4 reduction is highly exothermic; cooling prevents solvent boil-off and suppresses the reductive cleavage of the carbon-nitrogen bonds.

-

Reduction: Add NaBH4 (5.0 mmol) portion-wise over 30 minutes. Stir at room temperature for 4 hours until the yellow color completely dissipates to a pale or colorless solution.

-

Workup: Evaporate the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and 1N NaOH. Extract the aqueous layer five times with DCM. Dry the combined organic phases over MgSO4 and evaporate to yield the ligand as a crystalline solid[5].

Workflow for the synthesis and crystallization of aza-phenolic metal complexes.

Complexation & Crystallization Strategies

Growing diffraction-quality single crystals requires balancing thermodynamic stability with kinetic solubility.

The Causality of Counter-Ion Selection: In my workflows, I exclusively utilize metal perchlorate salts ( M(ClO4)2 ). The ClO4− anion is bulky and non-coordinating. By depriving the metal of a strong coordinating anion (like chloride or acetate), we thermodynamically force the metal to satisfy its coordination sphere entirely via the aza-phenolic ligand and solvent molecules, which heavily favors the formation of the [M2L2]2+ dinuclear core[1].

Protocol 2: Assembly and Crystallization of Cu2(L−H)22

Self-Validating System: The precipitation of a microcrystalline solid upon pH adjustment confirms the deprotonation and subsequent bridging of the phenolate oxygen.

-

Dissolution: Dissolve 0.5 mmol of the synthesized ligand (as a hydrochloride salt) in 30 mL of deionized water.

-

Metal Addition: Add an aqueous solution (20 mL) of Cu(ClO4)2⋅6H2O (0.5 mmol) dropwise under continuous stirring.

-

pH Activation: Carefully adjust the pH to 8.0 using 0.1 M NaOH. Causality: The phenolic OH must be deprotonated to act as a bridging donor. A pH of 8 ensures complete deprotonation without crossing the threshold into bulk copper hydroxide precipitation[1].

-

Crystallization: Filter the resulting microcrystalline solid. Redissolve a small portion in a highly dilute aqueous solution and allow it to undergo slow evaporation at 20 °C in a vibration-free environment for 1–2 weeks to yield X-ray quality single crystals.

X-ray Crystallography Workflow

The structural determination of these complexes relies on high-resolution X-ray diffraction. Because the secondary amines in the ligand backbone are heavily involved in intermolecular hydrogen bonding, locating the amine hydrogen atoms in the electron density map is critical.

The Causality of Cryo-Crystallography: Data collection must be performed at 100 K. Cooling the crystal minimizes the atomic thermal displacement parameters (B-factors). If collected at room temperature, the thermal motion of the flexible ethylenediamine backbone will "smear" the electron density, making it impossible to accurately resolve the hydrogen bond networks that stabilize the crystal lattice.

Systematic workflow for X-ray crystallographic structure determination.

Structural Analysis & Coordination Geometry

Upon solving the structure (typically using SHELXT for solution and SHELXL for least-squares refinement), the data reveals a highly conserved structural motif. The basicity and ligational properties of the ligand result in a 2:2 ligand-to-metal ratio[6].

In both Ni(II) and Cu(II) derivatives, the metal ions are coordinated by the amine nitrogens and bridged by two phenolate oxygens, creating a central M2O2 rhombic core. The distance between the two metal centers is remarkably short (e.g., ~3.01 Å for Cu-Cu and ~3.22 Å for Ni-Ni), which facilitates strong antiferromagnetic coupling between the unpaired electrons of the metal ions[2][7].

Table 1: Comparative Crystallographic Data for Dinuclear Aza-Phenolic Complexes

| Crystallographic Parameter | 2⋅H2O | 2 |

| Empirical Formula | C22H38Cl2N6Ni2O11 | C22H36Cl2Cu2N6O10 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbcn (No. 60) | P1ˉ (No. 2) |

| a (Å) | 6.3152(3) | 6.3406(2) |

| b (Å) | 18.1918(8) | 10.2085(3) |

| c (Å) | 17.7172(8) | 13.2551(10) |

| Volume (ų) | 2035.4(2) | Calculated from cell parameters |

| Data Collection Temp (K) | 100 | 100 |

(Data adapted from structural studies of aza-phenolic dinuclear complexes[2][8])

Applications in Catalysis and Drug Development

The structural elucidation of these complexes is not merely an academic exercise; it directly informs their application. Because the two metal centers are held in close proximity by the (((2-aminoethyl)amino)methyl)phenol derivative, they exhibit cooperative bimetallic reactivity.

For instance, in the catalytic conversion of CO2 into organic carbonates, one metal center can coordinate and activate an epoxide substrate, while the adjacent metal center stabilizes the incoming CO2 molecule. This synergistic activation drastically lowers the activation energy, allowing the reaction to proceed at atmospheric pressure (0.1 MPa)—a major breakthrough for green chemistry and carbon capture utilization[9][10].

References

-

Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates Source: Dalton Transactions (RSC Publishing) URL:[Link]

- Methods for low temperature fluorine-18 radiolabeling of biomolecules (EP3212610B1)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP3212610B1 - Methods for low temperature fluorine-18 radiolabeling of biomolecules - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Three powerful dinuclear metal-organic catalysts for converting CO2 into organic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

in vitro toxicity and safety data for (((2-aminoethyl)amino)methyl)phenol

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of (((2-aminoethyl)amino)methyl)phenol

Abstract

This technical guide outlines a comprehensive strategy for the in vitro toxicological assessment of (((2-aminoethyl)amino)methyl)phenol. Recognizing the current scarcity of publicly available safety data for this specific molecule, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It details a tiered, mechanism-based testing approach, beginning with an evaluation of the compound's structural alerts and progressing through validated, internationally accepted in vitro assays for cytotoxicity, skin/eye irritation, and genotoxicity. By providing detailed, step-by-step protocols and explaining the scientific rationale behind each experimental choice, this guide equips professionals with the necessary framework to generate a robust safety profile for novel phenolic compounds.

Introduction and Strategic Overview

(((2-aminoethyl)amino)methyl)phenol is a substituted phenol containing an aliphatic aminoethyl side chain. While specific toxicological data is sparse, its chemical structure presents two key "structural alerts" that warrant a thorough safety evaluation:

-

The Phenolic Moiety: Phenols as a class are known to be cytotoxic and can act as skin and eye irritants. Their ability to denature proteins and disrupt cell membranes is a primary mechanism of toxicity.[1]

-

The Amine Group: Aromatic and aliphatic amines can be associated with various toxicities, including genotoxicity, particularly after metabolic activation into reactive intermediates.[2][3]

Given these alerts, a systematic in vitro evaluation is essential to characterize the potential hazards of this molecule before any further development or use. This guide proposes a tiered testing strategy, focusing on validated non-animal methods that adhere to international regulatory standards, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Chemical Identity

To ensure clarity, this guide focuses on the compound most accurately described as 2-(((2-aminoethyl)amino)methyl)phenol , for which the Chemical Abstracts Service (CAS) number is 94-28-3 .[4] It is crucial to confirm the identity and purity of the test substance before initiating any toxicological study.

Proposed Tiered Testing Workflow

A logical, tiered approach ensures that data from foundational assays informs the design of more complex subsequent tests. This conserves resources and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Tier 1: Skin and Eye Irritation Potential

Due to the known corrosive and irritant properties of phenols, assessing the potential for skin and eye irritation is a critical safety endpoint. Modern in vitro methods utilize three-dimensional reconstructed human tissue models, which are accepted by regulatory agencies as replacements for traditional animal testing. [5]

Recommended Assays

-

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439). [6][7][8][9]* Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492). [10][11] These models consist of human-derived keratinocytes cultured to form a multi-layered tissue that mimics the structure and function of the human epidermis or corneal epithelium. Irritancy is determined by measuring the reduction in tissue viability after topical exposure to the test chemical, typically using the MTT assay.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test

-

Tissue Preparation: Receive pre-cultured RhE tissue models (e.g., EpiDerm™, EpiSkin™) and equilibrate them in the provided culture medium overnight.

-

Topical Application: Apply a defined amount of the test chemical (liquid or solid) directly to the surface of the tissue. Negative (vehicle) and positive (e.g., Sodium Dodecyl Sulfate) controls are run in parallel.

-

Exposure: Incubate for a specified time (e.g., 60 minutes) at 37°C. [9]4. Washing: Thoroughly rinse the tissues with PBS to remove the test chemical.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Transfer tissues to a solution containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for ~3 hours. Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT into a purple formazan precipitate. [12] * Extract the formazan from the tissue using a solvent (e.g., isopropanol).

-

Quantify the amount of formazan by measuring absorbance (~570 nm).

-

-

Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control. [6][9]

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can damage cellular DNA, leading to mutations or chromosomal aberrations, which are key events in carcinogenesis. A standard in vitro battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells. [13]

Gene Mutation: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genetic toxicology. [14][15]It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes required for its synthesis. The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Causality Insight: The inclusion of a metabolic activation system (S9 fraction), derived from induced rat liver homogenates, is critical. [16]Many chemicals, including some aromatic amines, are not mutagenic themselves but are converted to mutagenic metabolites by cytochrome P450 enzymes present in the S9 mix. [2][3]

-

Strain Selection: Use a panel of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). This panel detects various types of mutations, including frameshift and base-pair substitutions.

-

Assay Preparation: For each strain, prepare two sets of tubes: one with S9 mix and one without.

-

Exposure: To the tubes, add:

-

The bacterial culture.

-

The test compound at several concentrations (chosen based on cytotoxicity data).

-

Either the S9 mix or a buffer control.

-

-

Plating: Add molten top agar (containing a trace amount of the required amino acid to allow for a few initial cell divisions) to each tube, mix, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Interpretation: A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count for at least one strain. [17]

Caption: Workflow for the Ames bacterial reverse mutation assay.

Chromosomal Damage: In Vitro Micronucleus Assay

This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events in mammalian cells. [18][19][20]A micronucleus is a small, extra nucleus formed during cell division that contains either a chromosome fragment or a whole chromosome that failed to incorporate into the daughter nuclei.

Causality Insight: The assay is typically performed in the presence of cytochalasin B, a cytokinesis inhibitor. [21][22]This results in cells that have completed nuclear division but not cellular division, yielding binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have undergone at least one mitosis during or after treatment, a prerequisite for the formation of micronuclei.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) and seed into culture vessels.

-

Exposure: Treat the cells with the test compound at 3-4 concentrations (the highest concentration should induce ~50-60% cytotoxicity, as determined by the NRU assay) with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period is common.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis. The incubation time should be sufficient to allow for approximately 1.5-2 normal cell cycles.

-

Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Interpretation: A positive result is indicated by a significant, concentration-dependent increase in the frequency of micronucleated cells.

Data Synthesis and Interpretation

The data generated from this tiered approach must be synthesized to form a coherent safety profile. The results are typically summarized in tables for clarity.

Illustrative Data Summary (Hypothetical Data)

The following tables present hypothetical data for illustrative purposes only, as no public data exists for this specific compound.

Table 1: Basal Cytotoxicity

| Assay | Cell Line | Endpoint | Result (IC50) |

|---|

| Neutral Red Uptake | HepG2 | Viability| 150 µM |

Table 2: Irritation Potential

| Assay (OECD TG) | Tissue Model | Mean Viability (%) | Classification |

|---|---|---|---|

| Skin Irritation (TG 439) | EpiDerm™ | 45% | Irritant (Cat 2) |

| Eye Irritation (TG 492) | EpiOcular™ | 38% | Irritant (Cat 2) |

Table 3: Genotoxicity Profile

| Assay (OECD TG) | Strains/Cell Line | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Ames Test (TG 471) | TA98, TA100 | With S9 | Positive |

| Ames Test (TG 471) | All strains | Without S9 | Negative |

| In Vitro Micronucleus (TG 487) | CHO-K1 cells | With S9 | Positive |

| In Vitro Micronucleus (TG 487) | CHO-K1 cells | Without S9 | Negative |

Conclusion and Path Forward

This technical guide provides a robust, scientifically-grounded framework for evaluating the in vitro toxicity of (((2-aminoethyl)amino)methyl)phenol. Based on its structural alerts, a thorough investigation of cytotoxicity, irritation, and genotoxicity is warranted. The described tiered strategy, employing validated non-animal test methods, allows for a comprehensive hazard identification.

Should the hypothetical results shown above be obtained, the compound would be classified as a skin and eye irritant and a suspected mutagen. The positive genotoxicity results in the presence of metabolic activation would strongly suggest that a metabolite of the parent compound is the ultimate genotoxic agent. This would necessitate further investigation into its metabolic pathways and potentially trigger the need for more advanced in vivo studies as a last resort, as per regulatory requirements. The absence of direct data underscores the critical need for empirical testing to ensure the safety of this and other novel chemical entities.

References

-

NextSDS. [[(2-aminoethyl)amino]methyl]phenol — Chemical Substance Information. [Link]

-

Charles River Laboratories. Ocular Irritation Testing. [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Institute for In Vitro Sciences, Inc. Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). [Link]

-

OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

European Chemicals Agency (ECHA). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

-

Barile, F. A. (2008). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. Journal of Pharmacological and Toxicological Methods, 58(1), 1-13. [Link]

-

Vinken, M. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(11), 3653-3667. [Link]

-

National Toxicology Program. Evaluations of In Vitro Test Methods. [Link]

-

Episkin. SkinEthic HCE Eye Irritation Test. [Link]

-

Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

-

Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102224. [Link]

-

OECD (2025), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

OECD (2013), Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

JoVE. An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]

-

STAR Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

-

Institute for In Vitro Sciences, Inc. Skin Irritation Test (SIT, OECD 439). [Link]

-

SciSpace. Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

-

Ingenta Connect. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. [Link]

-

F1000Research. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. [Link]

-

Biblioteka Nauki. The Ames test: a methodological short review. [Link]

-

Journal of Food Composition and Analysis. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as nutraceuticals. [Link]

-

PMC. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

-

JoVE. Assaying Cellular Viability Using the Neutral Red Uptake Assay. [Link]

-

PubMed. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. [Link]

-

ResearchGate. What is the different between neutral red and MTT assay?. [Link]

-

PMC. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. [Link]

-

Concawe. Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. [Link]

-

DergiPark. In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

-

NIST. Phenol, 4-(2-aminoethyl)-. [Link]

-

PubMed. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]

-

PMC. Microbial Mutagenicity Assay: Ames Test. [Link]

-

Tentamus Group. The in vitro mutagenicity assay - THE AMES TEST. [Link]

-

PubMed. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. [Link]

-

University of Delaware. In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. [Link]

-

PubMed. In vitro genotoxicity testing of carvacrol and thymol using the micronucleus and mouse lymphoma assays. [Link]

Sources

- 1. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (((2-Aminoethyl)amino)methyl)phenol | 94-28-3 | Benchchem [benchchem.com]

- 5. News - ECHA [echa.europa.eu]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. criver.com [criver.com]

- 11. iivs.org [iivs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. concawe.eu [concawe.eu]

- 18. criver.com [criver.com]

- 19. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 20. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 22. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties and Coordination Dynamics of (((2-Aminoethyl)amino)methyl)phenol Ligands: A Technical Whitepaper

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rational design of multidentate aza-phenolic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of complex multinuclear architectures. Among these, (((2-aminoethyl)amino)methyl)phenol (often abbreviated as HL) and its derivatives represent a highly versatile class of N,O-donor ligands. By combining the hard σ -donating properties of aliphatic amines with the π -donating capabilities of a phenolate moiety, these ligands act as powerful scaffolds for assembling dinuclear transition metal complexes.

This whitepaper provides an in-depth analysis of the electronic properties, thermodynamic behavior, and self-assembly mechanisms of (((2-aminoethyl)amino)methyl)phenol ligands. Furthermore, we detail field-proven experimental protocols for synthesizing and characterizing these complexes, emphasizing the causality behind each methodological choice.

Structural and Electronic Fundamentals

Molecular Architecture

The structure of (((2-aminoethyl)amino)methyl)phenol consists of a phenol ring functionalized at the ortho position with an aminomethyl linker, which is further attached to an ethylenediamine derivative. This creates an asymmetric, potentially tridentate (N₂O) or tetradentate donor system, depending on the specific derivative[1].

Electronic Donor Properties

The electronic behavior of this ligand is dictated by two distinct functional zones:

-

The Aliphatic Amines: The primary and secondary nitrogen atoms act as pure σ -donors. They significantly raise the energy of the metal's eg orbitals (in an octahedral or square planar field), increasing the ligand-field splitting energy ( Δo ).

-

The Phenolate Oxygen: Upon deprotonation, the phenolic oxygen becomes a potent σ

- and π -donor. The electron-rich aromatic ring can stabilize higher oxidation states of coordinated metals. More importantly, the phenolate oxygen has a strong propensity to act as a μ2 -bridging ligand, satisfying the coordination sphere of two adjacent metal ions simultaneously[2].

Thermodynamic Basicity

Understanding the protonation states of the ligand is critical for controlling metal complexation. The ligand exhibits step-wise basicity. In aqueous media, the deprotonation sequence typically proceeds from the highly acidic phenolic proton to the basic aliphatic amines.

Table 1: Representative Thermodynamic Basicity Constants (Aqueous, 298.1 K) Note: Values are derived from potentiometric studies of the closely related tetraprotic bis-derivative to illustrate the step-wise electronic behavior of the aza-phenolic family[2].

| Equilibrium Step | log K | Functional Group Assignment | Electronic Consequence |

| L+H+⇌HL+ | 11.06 | Primary Amine | Loss of primary σ -donor capacity |

| HL++H+⇌H2L2+ | 9.85 | Secondary Amine | Disruption of chelate ring formation |

| H2L2++H+⇌H3L3+ | 8.46 | Phenolic Oxygen | Elimination of π -donor and bridging capacity |

Coordination Dynamics and Self-Assembly

A defining characteristic of (((2-aminoethyl)amino)methyl)phenol is its inability to fully satisfy the coordination requirements of bipositive transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺) in a simple 1:1 ratio. This electronic "frustration" drives a highly predictable self-assembly process.

Two mononuclear [ML]+ species will spontaneously dimerize in solution to form a [M2L2]2+ dinuclear complex[2]. This dimerization is thermodynamically driven by the phenolate oxygen's capacity to bridge two metal centers, creating a stable, often centrosymmetric, bimetallic core.

Fig 1: Self-assembly workflow of dinuclear complexes via μ2-phenolate bridging.

Magnetic Superexchange Pathways

When paramagnetic ions like Cu(II) ( d9 ) or Ni(II) ( d8 ) are bridged by the phenolate oxygens, the short intermetallic distance (typically ~3.0 Å) allows for significant orbital overlap. The p -orbitals of the bridging oxygen facilitate a superexchange pathway, almost universally resulting in strong antiferromagnetic coupling between the metal centers[2].

Fig 2: Superexchange pathway driving antiferromagnetic coupling in the M2L2 core.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly detail the causality behind each reagent choice and environmental condition.

Protocol A: Synthesis of Dinuclear Ni2(L−H)22

This workflow leverages pH-dependent coordination to force the self-assembly of the dinuclear core[2].

Step-by-Step Methodology:

-

Metal Solvation: Dissolve 0.5 mmol of Ni(ClO4)2⋅6H2O in 20 mL of deionized water.

-

Causality: Perchlorate ( ClO4− ) is selected as the counterion because it is a non-coordinating anion. This prevents competitive binding, ensuring the ligand has exclusive access to the primary coordination sphere.

-

-

Ligand Introduction: Add an aqueous solution (30 mL) containing 0.5 mmol of the ligand hydrochloride salt ( L⋅xHCl ).

-

pH-Driven Activation (Critical Step): Slowly titrate the solution with 0.1 M NaOH until the pH reaches exactly 8.0.

-

Causality: At acidic pH, the phenolic oxygen remains protonated, preventing it from acting as a μ2 -bridge. Adjusting the pH to 8.0 selectively deprotonates the phenol (pKa shifted lower due to metal proximity), activating its π -donating capabilities and thermodynamically driving the dimerization.

-

-

Precipitation: Add 0.2 mmol of NaClO4⋅H2O to induce the common-ion effect, forcing the complex out of solution.

-

Self-Validation: Observe the color transition. The solution must shift from pale green (hydrated Ni²⁺) to a deep greenish-blue microcrystalline precipitate.

-

Failure Mode: If the solution turns brown, over-oxidation of the phenolate to a quinone radical has occurred (likely due to excessive pH > 10 in the presence of dissolved oxygen). If it remains pale green, the pH is too low for deprotonation.

-

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to verify the redox stability of the phenolate ring and the metal centers[1].

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 1.0 mM solution of the synthesized complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ).

-

Causality: TBAPF6 provides high ionic conductivity while the bulky TBA+ cation and PF6− anion remain strictly outer-sphere, avoiding interference with the complex's redox events.

-

-

Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Sweeping: Apply a linear potential sweep from -1.0 V to +1.5 V at a scan rate of 50 mV/s.

-

Self-Validation & Analysis: Monitor the voltammogram for an oxidation peak typically associated with the phenolic hydroxyl group.

-

Diagnostic: A reversible wave indicates that the oxidized radical cation is stabilized by delocalization across the dinuclear core. An irreversible wave indicates chemical degradation (e.g., polymerization of the phenoxy radical) following oxidation.

-

Protocol C: Elemental Analysis for Compositional Verification

Elemental analysis is mandatory to confirm the purity of the synthesized ligand prior to metal complexation[1].

Table 2: Elemental Composition of (((2-Aminoethyl)amino)methyl)phenol ( C9H14N2O )

| Element | Theoretical Mass (%) | Experimental Tolerance | Diagnostic Significance |

| Carbon (C) | 65.03% | ± 0.4% | Confirms intact aliphatic/aromatic carbon framework. |

| Nitrogen (N) | 16.85% | ± 0.4% | Verifies complete functionalization of the amine arms. |

| Oxygen (O) | 9.62% | ± 0.4% | Confirms the presence of the crucial phenolic moiety. |

| Hydrogen (H) | 8.49% | ± 0.4% | Validates the expected protonation state of the bulk powder. |

Advanced Applications: Catalysis

Beyond fundamental coordination chemistry, the unique electronic properties of these dinuclear complexes have significant industrial relevance.

CO₂ Conversion to Organic Carbonates: Recent studies have demonstrated that dinuclear metal-organic complexes utilizing NH₂-functionalized tripodal variants of this ligand (e.g., [Zn(L)]2⋅2ClO4 ) act as powerful catalysts for converting carbon dioxide into organic carbonates[3]. The synergistic effect of the dinuclear metal centers (which act as Lewis acids to activate epoxides) and the uncoordinated amine functional groups (which act as local base sites) enables high catalytic activity even at atmospheric pressure (0.1 MPa)[4].

References

-

"Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies" , Inorganic Chemistry - ACS Publications (2003). Authoritative source on the thermodynamic basicity, self-assembly mechanisms, and antiferromagnetic coupling of aza-phenolic dinuclear complexes. URL:[Link]

-

"Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates" , Dalton Transactions - RSC Publishing (2016). Details the application of NH₂-functionalized tripodal aza-phenolic ligands in heterogeneous catalysis and CO₂ fixation. URL:[Link]

Sources

- 1. (((2-Aminoethyl)amino)methyl)phenol | 94-28-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three powerful dinuclear metal-organic catalysts for converting CO2 into organic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Hydrogen Bonding Networks in 2-(((2-aminoethyl)amino)methyl)phenol: A Technical Guide to Structural Dynamics and Supramolecular Assembly

Executive Summary

The molecule 2-(((2-aminoethyl)amino)methyl)phenol (CAS 60067-50-7) is a highly versatile "half-salan" ligand. Characterized by its structural amphiphilicity, it possesses a unique array of hydrogen bond donors and acceptors that drive complex intra- and intermolecular interactions. This whitepaper provides an in-depth analysis of its hydrogen bonding topology, the causality-driven methodologies required for its asymmetric synthesis, and its implications in coordination chemistry and supramolecular self-assembly.

Molecular Architecture and Amphiphilic Dynamics

At its core, 2-(((2-aminoethyl)amino)methyl)phenol features a phenol ring substituted at the ortho position with a flexible polyamine chain (-CH₂-NH-CH₂-CH₂-NH₂). This specific arrangement provides exactly three hydrogen bond donors and three hydrogen bond acceptors, resulting in a Topological Polar Surface Area (TPSA) of 58.3 Ų 1.

Unlike rigid Schiff bases (salens) containing an azomethine (C=N) double bond, the reduced salan linkage in this molecule consists of single C-N bonds. This reduction unlocks critical rotational degrees of freedom, allowing the molecule to adopt dynamic conformations that maximize hydrogen bonding capacity, which is essential for both crystal lattice stabilization and biomimetic metal chelation 2.

The Topology of Hydrogen Bonding Networks

The structural integrity of 2-(((2-aminoethyl)amino)methyl)phenol is governed by a hierarchical hydrogen bonding network that dictates its behavior in solution and the solid state.

-

Intramolecular Interactions (The Primary Scaffold): The spatial proximity of the phenolic -OH to the secondary amine (-NH-) facilitates a strong intramolecular hydrogen bond (O-H···N). This interaction forms a pseudo-six-membered ring, effectively locking the molecule into a pre-organized conformation ideal for metal chelation 3.

-

Intermolecular Interactions (The Supramolecular Lattice): The terminal primary amine (-NH₂) acts as a dual hydrogen bond donor. In the absence of a coordinating metal, these amines interact with the phenolic oxygen and secondary amines of adjacent molecules, creating a robust 2D or 3D supramolecular lattice driven by N-H···O and N-H···N interactions.

Intra- and intermolecular hydrogen bonding network topology between two molecules.

Quantitative Hydrogen Bond Parameters

The following table summarizes the typical crystallographic parameters for the hydrogen bonding networks observed in this class of salan half-units:

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Structural Role |

| Intramolecular | Phenolic O-H | Secondary N | 2.65 – 2.75 | 1.70 – 1.85 | 145 – 155 | Conformational locking; pseudo-ring formation |

| Intermolecular | Primary N-H | Phenolic O | 2.80 – 2.95 | 1.90 – 2.10 | 150 – 165 | 1D chain propagation |

| Intermolecular | Secondary N-H | Primary N | 3.00 – 3.15 | 2.15 – 2.30 | 140 – 160 | 2D sheet cross-linking |

| Intermolecular | Primary N-H | Secondary N | 2.85 – 3.05 | 1.95 – 2.15 | 155 – 170 | 3D lattice stabilization |

Causality-Driven Experimental Methodologies

The synthesis of asymmetric salan half-units requires strict control over reaction stoichiometry and functional group reactivity. Direct reaction of ethylenediamine with salicylaldehyde inevitably yields the symmetric thermodynamic sink: N,N'-bis(salicylidene)ethylenediamine.

To isolate the asymmetric half-unit, we must employ a mono-protected diamine (N-Boc-ethylenediamine). The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one amine, forcing a strict 1:1 condensation 2.

Protocol 1: Controlled Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol

This protocol is designed as a self-validating system, utilizing visual cues and analytical checkpoints to ensure the integrity of each mechanistic step 4.

-

Condensation: Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous methanol. Slowly add salicylaldehyde (1.1 eq). Heat the mixture to 65 °C for 1 hour.

-

Validation Checkpoint 1: The solution will transition from colorless to a deep, vibrant yellow, indicating the formation of the extended conjugated system of the Schiff base (imine). TLC (DCM/EtOH 95:5) must confirm the complete consumption of the N-Boc-ethylenediamine.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium borohydride (NaBH₄, 1.0 eq) portionwise to safely manage the exothermic evolution of hydrogen gas. Stir at room temperature for 4 hours.

-

Validation Checkpoint 2: The deep yellow color will completely dissipate into a clear solution. This visual cue confirms the reduction of the azomethine double bond (C=N) to a single bond (C-N), breaking the conjugation with the phenol ring and unlocking the molecule's rotational flexibility.

-

-

Isolation of Intermediate: Evaporate the methanol under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash with 1N NaOH to neutralize borate salts. Dry the organic phase over MgSO₄ and evaporate to yield tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate.

-

Deprotection: Dissolve the intermediate in 1M HCl (aqueous or in dioxane) and stir at room temperature overnight.

-

Validation Checkpoint 3: The evolution of CO₂ gas will be observed initially due to Boc cleavage. The reaction is complete when gas evolution ceases. Evaporate the solvent to yield the hydrochloride salt of 2-(((2-aminoethyl)amino)methyl)phenol.

-

Workflow for the controlled synthesis of 2-(((2-aminoethyl)amino)methyl)phenol.

Protocol 2: Crystallization for X-Ray Diffraction

To accurately map the hydrogen bonding network, single crystals must be grown slowly to allow the thermodynamically most stable H-bond lattice to assemble.

-

Neutralization: Neutralize the hydrochloride salt using a stoichiometric amount of triethylamine in a minimal volume of methanol.

-

Vapor Diffusion: Place the methanolic solution in an inner open vial. Place this vial inside a larger sealed chamber containing a highly volatile, non-polar anti-solvent (e.g., diethyl ether).

-

Maturation: Allow vapor diffusion to proceed undisturbed at 4 °C for 7-14 days.

-

Validation Checkpoint: Formation of block-like, transparent single crystals suitable for X-ray diffraction. If the precipitate is amorphous or powdery, the diffusion rate was too fast; adjust the temperature or anti-solvent volatility.

-

Implications for Secondary Coordination Spheres

When 2-(((2-aminoethyl)amino)methyl)phenol coordinates to transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺), the primary amine and phenolic oxygen often remain available to participate in the secondary coordination sphere. These uncoordinated functional groups can form highly specific hydrogen bonds with external substrates, solvent molecules, or protein hosts 5.

This biomimetic behavior is crucial for designing artificial metalloenzymes, where the hydrogen bonding network precisely regulates the entry, orientation, and transition-state stabilization of substrates toward the catalytic metal center.

References

-

Title: Breaking the symmetry: C1-salans with (N-H) backbones - ESI - The Royal Society of Chemistry Source: rsc.org URL:[Link]

-

Title: Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: acs.org URL:[Link]

- Source: google.com (Google Patents)

-

Title: Coordination chemistry within a protein host: Regulation of the secondary coordination sphere Source: researchgate.net URL:[Link]

Sources

Application Note: Synthesis and Characterization of (((2-Aminoethyl)amino)methyl)phenol Mannich Bases

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Mannich bases derived from the condensation of phenols, formaldehyde, and polyamines represent a highly versatile class of compounds. Specifically, (((2-aminoethyl)amino)methyl)phenol and its derivatives are heavily utilized as low-temperature curing agents for epoxy resins[1], multidentate chelating ligands for transition metals[2], and critical precursors in the synthesis of high-performance benzoxazine polymers.

As a Senior Application Scientist, it is critical to understand that the synthesis of these molecules is not a mere mixing of reagents. The Mannich reaction is a multi-component condensation that is highly sensitive to stoichiometry, temperature, and order of addition[3]. Because ethylenediamine (EDA) possesses two primary amine groups and phenol possesses three reactive aromatic sites (two ortho, one para), the reaction is prone to unwanted bis- or tris-substitution and polymeric cross-linking. This protocol is engineered to maximize the yield of the mono-Mannich base through precise kinetic and stoichiometric control.

Mechanistic Pathway & Reaction Kinetics

The synthesis proceeds via a classic Mannich condensation mechanism. The reaction is initiated by the nucleophilic attack of the primary amine of EDA on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration to form a highly reactive iminium ion intermediate[3]. Subsequently, the electron-rich phenol ring undergoes electrophilic aromatic substitution. Due to the strong electron-donating nature of the hydroxyl group, the attack occurs regioselectively at the ortho and para positions, with ortho-substitution often favored due to hydrogen-bonding stabilization in the transition state.

Fig 1. Mechanistic pathway of the Mannich reaction forming the target aminophenol base.

Experimental Design & Causality

To ensure a self-validating and reproducible protocol, experimental parameters must be tightly controlled. The most common failure mode in this synthesis is the formation of high-viscosity oligomers[4].

Table 1: Stoichiometric Optimization for Mono-Mannich Base Synthesis

| Component | Molar Equivalents | Causality & Rationale |

| Phenol | 1.0 | Acts as the limiting reagent to define the theoretical yield of the base. |

| Formaldehyde (37% aq) | 1.05 | A slight excess ensures complete iminium formation. A large excess triggers runaway polymerization. |

| Ethylenediamine (EDA) | 3.0 - 5.0 | Critical: A large excess prevents bis-alkylation of the primary amine and suppresses cross-linking[2]. |

Solvent Selection: Absolute ethanol is chosen because it provides excellent solubility for all starting materials and intermediates, while its boiling point (78 °C) perfectly aligns with the optimal reflux temperature required for the C-C bond formation step.

Step-by-Step Experimental Protocol

The following workflow describes the synthesis of the mono-substituted (((2-aminoethyl)amino)methyl)phenol.

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the Mannich base.

Phase 1: Iminium Ion Generation

-

Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve anhydrous ethylenediamine (18.0 g, 300 mmol) in 50 mL of absolute ethanol.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

-

Formaldehyde Addition: Load the addition funnel with 37% aqueous formaldehyde (8.5 g, ~105 mmol). Add the formaldehyde dropwise over a period of 30 to 45 minutes.

-

Causality Check: The reaction is highly exothermic. If the addition is too fast, the localized heat will cause the volatilization of EDA and lead to the formation of undesired aminals. The solution must remain clear and colorless.

-

Phase 2: Electrophilic Aromatic Substitution

-

Phenol Addition: Dissolve pure phenol (9.4 g, 100 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the cold iminium mixture over 30 minutes.

-

Alternative Industrial Method: In some commercial scale-ups for epoxy hardeners, phenol and formaldehyde are reacted first in the presence of a tertiary amine catalyst before polyamine addition[4]. However, for high-purity laboratory synthesis, the iminium-first pathway is superior.

-

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 75–80 °C for 5 hours.

-

Self-Validating System: As the reaction progresses, the mixture will transition to a pale yellow color. If the solution turns cloudy or highly viscous at this stage, it indicates that the stoichiometry was incorrect and cross-linking has occurred.

-

Phase 3: Isolation and Purification

-

Solvent Stripping: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol and water at 40 °C under reduced pressure.

-

Excess Amine Removal: To remove the excess EDA (b.p. 116 °C), increase the water bath temperature to 65 °C and apply a high vacuum (<10 mbar) for 2 hours.

-

Purification: The crude product can be purified via silica gel column chromatography. Due to the highly polar nature of the polyamine tail, use a strongly polar eluent system (e.g., Dichloromethane : Methanol : Aqueous NH₄OH in a 80:18:2 ratio).

Analytical Characterization

To verify the structural integrity of the synthesized (((2-aminoethyl)amino)methyl)phenol, cross-reference your analytical data against the expected values in Table 2.

Table 2: Analytical Characterization Metrics

| Analytical Technique | Target Signal / Wavelength | Assignment & Structural Causality |

| ¹H NMR (CDCl₃) | δ 3.9 - 4.1 ppm (s, 2H) | Ar-CH₂-N: Benzylic protons confirming the successful Mannich linkage. |

| ¹H NMR (CDCl₃) | δ 6.7 - 7.2 ppm (m, 4H) | Aromatic Protons: Confirms the mono-substituted ortho or para pattern. |

| ¹H NMR (CDCl₃) | δ 2.7 - 2.9 ppm (m, 4H) | -CH₂-CH₂-: Ethylene bridge protons from the EDA moiety. |

| FT-IR | 3200 - 3400 cm⁻¹ | N-H and O-H stretch: Broad peak due to extensive intramolecular hydrogen bonding. |

| FT-IR | 1590, 1480 cm⁻¹ | C=C stretch: Aromatic ring skeletal vibrations. |

References

-

Multidentate aminophenol ligands prepared with Mannich condensations ResearchGate / Polyhedron URL:[Link][2]

-

Mannich base: a cost effective, low temperature curing agent for epoxides Emerald Insight / Pigment & Resin Technology URL:[Link][1]

-

Mannich Reaction Mechanism and Applications Chemistry Steps URL:[Link][3]

-

Mannich bases and Preparation of Mannich bases (EP1475411A1) Google Patents URL:[4]

Sources

Application Note: (((2-Aminoethyl)amino)methyl)phenol as a Versatile Tridentate Ligand in Coordination Chemistry and Radiopharmaceutical Development

Introduction and Mechanistic Insights

The compound (((2-aminoethyl)amino)methyl)phenol (often referred to as a reduced "half-salen" ligand) is a highly versatile, unsymmetrical tridentate chelator featuring an N2O donor set. Comprising a hard phenolate oxygen, a secondary amine, and a primary amine, this ligand bridges the gap between hard and borderline Lewis bases. This unique electronic topology allows it to stabilize a diverse array of metal centers, ranging from transition metals like Cu(II) and Ni(II) to hard main-group metals like Al(III)[1].

Causality in Structural Design

In coordination chemistry, the structural shift from a rigid Schiff base (imine) to its reduced Mannich base counterpart (secondary amine) is a deliberate design choice. The reduction of the C=N double bond introduces sp3 hybridization at the bridging carbon. This eliminates the planar conformational constraint of the imine, granting the ligand the flexibility to adopt either facial (fac) or meridional (mer) coordination geometries. Furthermore, the secondary amine exhibits superior hydrolytic stability compared to imines, which are prone to hydrolysis in the aqueous environments required for biological assays and radiolabeling.

Recently, derivatives and structural analogs of this ligand have gained massive traction in PET (Positron Emission Tomography) imaging . Specifically, the N2O backbone serves as a foundational scaffold for low-temperature 18F -aluminum ( AlF2+ ) radiolabeling of heat-sensitive biomolecules, circumventing the degradation seen in traditional high-temperature chelation protocols[2].

Ligand Synthesis and Metal Coordination Workflow

The following diagram illustrates the logical progression from precursor condensation to the formation of the active metal complex.

Workflow: Synthesis of the tridentate N2O ligand and subsequent metal coordination.

Experimental Protocols

Protocol A: Synthesis of (((2-aminoethyl)amino)methyl)phenol (Ligand HL)

Objective: To synthesize the reduced Schiff base while preventing the formation of the thermodynamically favored bis-Schiff base (salen).

Rationale for Experimental Choices: To isolate the "half-salen" asymmetric product, ethylenediamine must be used in a strict stoichiometric excess. If a 1:1 ratio is used, the equilibrium heavily favors the formation of the symmetric N,N′ -bis(salicylidene)ethylenediamine (salen), leaving unreacted ethylenediamine. Reduction with Sodium Borohydride ( NaBH4 ) is performed in-situ or immediately after intermediate isolation to prevent hydrolytic reversion.

Step-by-Step Methodology:

-

Condensation: Dissolve 50 mmol of ethylenediamine in 30 mL of anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of salicylaldehyde (10 mmol in 20 mL ethanol) dropwise over 30 minutes under vigorous stirring. Self-Validation: The solution will turn a distinct bright yellow, indicating imine bond formation.

-

Reduction: After stirring for 2 hours at room temperature, cool the mixture back to 0 °C. Add NaBH4 (15 mmol) in small portions to manage the exothermic release of hydrogen gas.

-

Reaction Monitoring: Stir for 4 hours. Self-Validation: The reaction is complete when the bright yellow color completely dissipates to a colorless or pale solution, confirming the reduction of the chromophoric imine to the amine.

-

Quenching & Extraction: Quench the excess NaBH4 by carefully adding 1M HCl until the pH reaches 2.0. Remove ethanol under reduced pressure. Adjust the aqueous layer to pH 10 using 2M NaOH and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to yield the ligand as a viscous oil or crystalline solid.

Protocol B: Preparation of the [Cu(L)]+ Complex for Catalytic Evaluation

Objective: To synthesize a self-validating mononuclear Copper(II) complex.

Rationale for Experimental Choices: Copper(II) is a d9 transition metal that undergoes Jahn-Teller distortion. The tridentate N2O ligand occupies three equatorial sites, leaving the fourth equatorial and axial sites open for solvent molecules or catalytic substrates. Perchlorate salts are used because ClO4− is a non-coordinating anion, ensuring it does not compete with the ligand. (Safety Note: Metal perchlorates are potentially explosive; handle with extreme care and avoid heating to dryness).

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 1.0 mmol of the synthesized ligand in 15 mL of methanol.

-

Metal Addition: Dissolve 1.0 mmol of Cu(ClO4)2⋅6H2O in 10 mL of methanol. Add this dropwise to the ligand solution.

-

Deprotonation: Add 1.0 mmol of Triethylamine ( Et3N ) to deprotonate the phenolic -OH, driving the coordination of the hard oxygen to the Cu(II) center.

-

Validation (In-Process Control): Monitor the UV-Vis spectrum. A broad d-d transition band should appear around 600-650 nm, characteristic of a square-planar/square-pyramidal Cu(II) N2O environment.

-

Crystallization: Filter the dark green/blue solution and allow it to slowly evaporate at room temperature to obtain X-ray quality crystals.

Quantitative Data Presentation

The coordination behavior of (((2-aminoethyl)amino)methyl)phenol varies significantly depending on the metal's preferred geometry and the hard/soft nature of the ion. Below is a comparative summary of its coordination profiles.

| Metal Ion | Oxidation State | Preferred Geometry | Active pH Range | Primary Application |

| Copper (Cu) | +2 | Square Pyramidal / Planar | 6.5 - 8.5 | Biomimetic oxidation catalysis; Antimicrobial screening. |

| Aluminum (Al) | +3 | Octahedral | 4.0 - 5.0 | Low-temperature 18F -radiolabeling of peptides[2]. |

| Nickel (Ni) | +2 | Octahedral (often dinuclear) | 7.0 - 9.0 | Magnetochemistry; study of anti-ferromagnetic coupling. |

| Zinc (Zn) | +2 | Tetrahedral / Trigonal Bipyramidal | 6.0 - 8.0 | Phosphatase enzyme mimics; Fluorescent probes. |

Table 1: Coordination parameters and applications of metal complexes derived from the (((2-aminoethyl)amino)methyl)phenol scaffold.

Advanced Application: Low-Temperature 18F -Radiolabeling

One of the most critical modern applications of this ligand framework is in radiopharmacy. Traditional 18F labeling via AlF chelation (using NOTA or NODA chelators) requires heating to 100–120 °C, which denatures heat-sensitive proteins and antibodies[2].

Because aluminum is a hard Lewis acid (effective ionic radius ~50 pm), it strongly prefers hard Lewis bases like the phenolate oxygen present in (((2-aminoethyl)amino)methyl)phenol. By utilizing a pentadentate derivative of this ligand (where the primary amine is further functionalized), the activation energy for the AlF2+ chelation is drastically lowered. This allows for kit-based, room-temperature radiolabeling in aqueous media, preserving the structural integrity of delicate biomolecular targeting vectors[2].

References

- Benchchem.(((2-Aminoethyl)amino)methyl)phenol | 94-28-3. Benchchem.

- Sheheryar, S. M. U. (2021).Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) Amino) Methyl) Phenol. IT Medical Team.

- European Patent Office (EP 3212610 B1).Methods for Low Temperature Fluorine-18 Radiolabeling of Biomolecules. Googleapis.

Sources

Application Note: Catalytic Workflows of (((2-Aminoethyl)amino)methyl)phenol Transition Metal Complexes

Executive Summary & Chemical Rationale

The ligand (((2-aminoethyl)amino)methyl)phenol (CAS: 94-28-3) and its bis-aminoethyl derivatives represent a highly versatile class of unsymmetrical, multidentate aza-phenolic scaffolds[1]. Featuring a hard phenolate oxygen and intermediate-hardness amine nitrogens, these ligands are uniquely suited to stabilize dinuclear transition metal cores (e.g., Zn²⁺, Cu²⁺, Ni²⁺) in aqueous and organic environments[2].

The Causality of Catalytic Efficacy: The fundamental driver for the catalytic power of these complexes is bimetallic cooperativity . The spatial constraint imposed by the ligand's methylene bridge forces two metal centers into close proximity (typically 2.9–3.2 Å)[2]. This precise geometric arrangement mimics the active sites of natural metalloenzymes—such as purple acid phosphatases and carbonic anhydrases—enabling dual-activation mechanisms where substrates and nucleophiles are simultaneously coordinated and activated[1][3].

This application note details two primary, field-proven workflows utilizing these complexes: Green CO₂ Fixation and Biomimetic Phosphodiester Hydrolysis .

Application Workflow I: Catalytic CO₂ Fixation into Organic Carbonates

Mechanistic Causality

Dinuclear metal-organic complexes, particularly [Zn(L)]2⋅2ClO4 and [Cu(L)]2⋅2ClO4 , exhibit outstanding ability for converting CO₂ and epoxides into organic carbonates at atmospheric pressure (0.1 MPa)[4]. The high efficiency is driven by a synergistic double-activation pathway. Metal 1 acts as a Lewis acid to coordinate and polarize the epoxide oxygen, lowering the activation energy for ring-opening by a nucleophilic co-catalyst (e.g., tetrabutylammonium bromide, TBAB). Concurrently, Metal 2 stabilizes the resulting alkoxide intermediate, accelerating the insertion of CO₂ and subsequent intramolecular ring closure[4].

Figure 1: Catalytic cycle for CO₂ cycloaddition mediated by dinuclear Zn(II) aza-phenolic complexes.

Protocol 1: Atmospheric Pressure CO₂ Cycloaddition

Self-Validating System Note: This protocol utilizes solvent-free conditions to prevent solvent-competition at the metal's Lewis acidic sites, ensuring maximum turnover frequencies.

-

Reactor Preparation: In a rigorously dried 25 mL Schlenk tube equipped with a magnetic stirring bar, add the epoxide substrate (10.0 mmol). Causality: Moisture must be excluded initially to prevent competitive epoxide hydrolysis into diols.

-

Catalyst Loading: Add the dinuclear catalyst [Zn(L)]2⋅2ClO4 (0.5 mol%) and the TBAB co-catalyst (1.5 mol%)[4].

-

Atmosphere Exchange: Evacuate the Schlenk tube via a vacuum manifold and backfill with high-purity CO₂ gas. Repeat this cycle three times to ensure a pure CO₂ atmosphere. Attach a CO₂ balloon to maintain a constant pressure of 0.1 MPa.

-

Reaction Execution: Submerge the reactor in a pre-heated oil bath at 80 °C. Stir continuously at 800 rpm for 12–24 hours[4].

-

Validation & Quality Control: At t=12 h , withdraw a 10 µL aliquot, dissolve in CDCl3 , and perform a rapid ¹H NMR analysis. Check for the disappearance of epoxide proton signals (~2.8–3.2 ppm) and the appearance of cyclic carbonate signals (~4.0–4.8 ppm) to validate conversion.

-

Isolation: Cool the reactor to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and wash with distilled water ( 3×10 mL ) to selectively partition and remove the highly water-soluble metal catalyst and TBAB.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure cyclic carbonate.

Quantitative Data: Catalyst Screening Comparison

| Catalyst Complex | Substrate | Co-Catalyst | Temp (°C) | Pressure (MPa) | Yield (%) | TON |

| [Zn2(L)2]2+ | Propylene Oxide | TBAB | 80 | 0.1 | >99 | 198 |

| [Cu2(L)2]2+ | Propylene Oxide | TBAB | 80 | 0.1 | 85 | 170 |

| [Cd2(L)2]2+ | Propylene Oxide | TBAB | 80 | 0.1 | 62 | 124 |

(Data synthesized from standardized atmospheric CO₂ conversion metrics[4])

Application Workflow II: Biomimetic Phosphodiester Hydrolysis

Mechanistic Causality

In drug development and genomic research, synthetic restriction enzymes are highly sought after. Dinuclear Ni(II) and Cu(II) complexes of amine pendant-armed phenols act as potent structural and functional models for hydrolases, facilitating the hydrolytic cleavage of DNA or model substrates like bis(2,4-dinitrophenyl)phosphate (BDNPP)[3][5].

The mechanism relies on a double-Lewis acid activation strategy. Metal 1 coordinates the phosphoryl oxygen, drawing electron density away from the phosphorus atom and increasing its electrophilicity. Metal 2 coordinates a water molecule, significantly lowering its pKa to generate a highly nucleophilic terminal hydroxide at physiological pH. The constrained proximity of the two metals enables an efficient, barrier-lowered intramolecular nucleophilic attack on the phosphate[3][5].

Figure 2: Mechanism of biomimetic phosphodiester hydrolysis by dinuclear Ni(II) complexes.

Protocol 2: Kinetic Assay for BDNPP Hydrolysis

Self-Validating System Note: Because phosphodiesters are notoriously resistant to spontaneous hydrolysis (half-life of ~130,000 years in water), any observed cleavage is strictly attributable to the bimetallic catalyst. A blank subtraction is built into the protocol to ensure absolute data integrity.

-

Buffer Preparation: Prepare a 50 mM TRIS-HCl buffer solution, precisely adjusted to pH 7.5. Causality: TRIS-HCl mimics physiological conditions and ensures the optimal equilibrium fraction of the active [Ni2−OH]+ species without precipitating the metal.

-

Reagent Stock Solutions: Prepare a 10 mM stock solution of BDNPP in anhydrous DMF. Separately, prepare a 1 mM stock solution of the dinuclear Ni(II) complex in methanol[3][5].

-

Reaction Initiation: In a standard 3 mL quartz cuvette (1 cm path length), mix 2.8 mL of the TRIS-HCl buffer, 100 µL of the catalyst solution, and 100 µL of the BDNPP solution. (Final catalyst concentration = ~33 µM)[5].

-

Validation Check (Blank): Prepare a parallel cuvette substituting the catalyst solution with 100 µL of pure methanol to monitor background auto-hydrolysis.

-

Spectrophotometric Monitoring: Immediately place the cuvettes in a UV-Vis spectrophotometer thermostated at 37 °C. Monitor the increase in absorbance at 400 nm over 60 minutes. Causality: Cleavage of BDNPP releases the 2,4-dinitrophenolate anion, which absorbs strongly at 400 nm ( ϵ=12,100 M−1cm−1 ), allowing real-time kinetic tracking[3].

-

Data Analysis: Calculate the initial reaction rates ( V0 ) from the linear portion of the absorbance vs. time curve. Plot V0 against varying substrate concentrations to extract the Michaelis-Menten kinetic parameters ( kcat and KM )[5].

Quantitative Data: Kinetic Parameters for BDNPP Hydrolysis

| Catalyst Complex | Substrate | pH | Temp (°C) | kcat ( s−1 ) | KM (mM) | Catalytic Efficiency ( kcat/KM ) |

| [Ni2(L)(μ−OAc)2(H2O)]+ | BDNPP | 7.5 | 37 | 0.025 | 10.2 | 2.45×10−3 |

| [Cu2(L)(μ−OAc)2(H2O)]+ | BDNPP | 7.5 | 37 | 0.018 | 12.5 | 1.44×10−3 |

| Uncatalyzed (Control) | BDNPP | 7.5 | 37 | ~ 10−11 | N/A | N/A |

(Data reflects typical hydrolase-like activity for aza-phenolic bimetallic systems[3])

References

-

Title: Three powerful dinuclear metal–organic catalysts for converting CO₂ into organic carbonates Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Hydrolytic DNA Cleavage by Non-Lanthanide Metal Complexes Source: ResearchGate URL: [Link]

-

Title: Three new dinuclear nickel(II) complexes with amine pendant-armed ligands: Characterization, DFT study, antibacterial and hydrolase-like activity Source: Inorganica Chimica Acta URL: [Link]

-

Title: Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. (((2-Aminoethyl)amino)methyl)phenol | 94-28-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Heavy Metal Ion Extraction Using (((2-Aminoethyl)amino)methyl)phenol-Functionalized Matrices

Introduction & Mechanistic Causality

The contamination of aqueous ecosystems and pharmaceutical process streams by heavy metal ions (e.g., Fe³⁺, Cu²⁺, Pb²⁺) necessitates the development of high-affinity, selective chelating agents. The compound (((2-aminoethyl)amino)methyl)phenol (AEAMP), a Mannich base synthesized from the condensation of phenol, formaldehyde, and ethylenediamine, has emerged as a highly effective polydentate ligand for solid-phase extraction (SPE)[1].

Causality of Chelation (HSAB Theory)

AEAMP possesses a unique tridentate coordination sphere comprising one phenolic oxygen and two amine nitrogens (one primary, one secondary). The causality of its extraction efficiency is rooted in Pearson's Hard-Soft Acid-Base (HSAB) theory:

-